BenchChemオンラインストアへようこそ!

N-(2,4-Difluorophenyl)propane-1-sulfonamide

Chemical Synthesis Intermediate Purity Quality Control

N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS 918523-57-6) is a sulfonamide building block characterized by a 2,4-difluorophenyl group linked to a propane-1-sulfonamide moiety. With a molecular weight of 235.25 g/mol , it is not a final drug product but a vital intermediate in the synthesis of B-Raf kinase inhibitors, most notably vemurafenib (PLX4032), which is approved for treating BRAF V600E-mutated melanoma.

Molecular Formula C9H11F2NO2S
Molecular Weight 235.25 g/mol
CAS No. 918523-57-6
Cat. No. B1442141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Difluorophenyl)propane-1-sulfonamide
CAS918523-57-6
Molecular FormulaC9H11F2NO2S
Molecular Weight235.25 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C=C(C=C1)F)F
InChIInChI=1S/C9H11F2NO2S/c1-2-5-15(13,14)12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3
InChIKeyYFZDPIXYOILDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS 918523-57-6) is a Critical Intermediary for B-Raf Inhibitor Synthesis


N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS 918523-57-6) is a sulfonamide building block characterized by a 2,4-difluorophenyl group linked to a propane-1-sulfonamide moiety. With a molecular weight of 235.25 g/mol , it is not a final drug product but a vital intermediate in the synthesis of B-Raf kinase inhibitors, most notably vemurafenib (PLX4032), which is approved for treating BRAF V600E-mutated melanoma [1][2]. Its procurement value is defined by its precise structural role in a patented and complex synthetic route, rather than direct biological activity [3].

The High Cost of Substituting N-(2,4-Difluorophenyl)propane-1-sulfonamide in Vemurafenib Synthesis


Generic substitution is not feasible for this compound due to its exacting role as a specific intermediate in a multi-step, patented synthetic pathway for vemurafenib. The 2,4-difluorophenyl substitution pattern is a critical pharmacophoric element that dictates the correct geometry for downstream acylation and Suzuki coupling reactions, leading to the final drug [1]. Using an isomer with a different fluorine substitution pattern (e.g., 3,5-difluoro) or an alternative sulfonamide would derail the established synthetic route, requiring re-optimization of reaction conditions and potentially failing to produce the active pharmaceutical ingredient [2]. The choice of this intermediate is therefore not based on a generic chemical function but on its precise structural and reactive fit within a validated, commercial manufacturing process [3].

Quantitative Evidence for Selecting N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS 918523-57-6)


Verified Purity for Reliable Downstream Synthesis: 97% vs. 95%

For a key intermediate, higher purity directly translates to fewer impurities in subsequent reaction steps and a higher final product yield. This compound is available at a minimum purity specification of 95% . However, multiple vendors, including Leyan and CymitQuimica, supply this specific compound at a higher, verified purity of 97%, which offers a quantifiable advantage over the more common 95% grade for complex, multi-step syntheses like that of vemurafenib .

Chemical Synthesis Intermediate Purity Quality Control Pharmaceutical Manufacturing

High Synthetic Yield: A 92.9% Benchmark for Process Viability

The synthesis of N-(2,4-Difluorophenyl)propane-1-sulfonamide from 2,4-difluoroaniline and propane-1-sulfonyl chloride can be achieved with a high isolated yield. A reported yield of 92.9% provides a strong quantitative baseline for process chemists . This is a key differentiator when comparing to alternative or older synthetic routes for similar sulfonamide intermediates, which may not be as optimized or reported with such a high yield.

Process Chemistry Reaction Yield Synthetic Efficiency Cost Modeling

Commercial Availability at Defined Cost Points (100mg @ 201 EUR)

For research and early development, N-(2,4-Difluorophenyl)propane-1-sulfonamide is commercially available at defined quantities and price points. For instance, it can be procured at a cost of €201.00 for 100 mg . This provides a concrete, verifiable budget figure for project planning, which contrasts with the cost and lead time required for custom synthesis of a non-commercially available analog.

Procurement Supply Chain Research Chemicals Cost Analysis

Role as Non-Phosphorylated Precursor vs. Active Kinase Inhibitor PLX-4720

N-(2,4-Difluorophenyl)propane-1-sulfonamide is the core sulfonamide fragment that is later acylated to form the final B-Raf inhibitor. In contrast, PLX-4720 is a fully elaborated drug-like molecule with an IC50 of 13 nM against the B-Raf V600E mutant kinase . This is not a comparison of biological activity, but of strategic utility. The target compound is the optimal starting point for building a specific chemotype, whereas PLX-4720 is a final product. Procuring the intermediate allows for the synthesis of a range of analogs, including PLX-4720 itself and its clinical derivative vemurafenib, by varying the acylating agent [1]. Using PLX-4720 as a starting material for further SAR exploration is not feasible due to its structural complexity and high cost.

Medicinal Chemistry B-Raf Inhibitor Intermediate vs. API Synthetic Strategy

Defined Applications for N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS 918523-57-6)


Preclinical Oncology Research: Synthesis of Vemurafenib and PLX-4720

This compound is the established and necessary intermediate for the synthesis of the B-Raf V600E inhibitors PLX-4720 and vemurafenib (PLX-4032). Procuring this specific sulfonamide is the first essential step in replicating published synthetic routes for these critical tool compounds and clinical drugs, as documented in both primary literature and patents [1][2]. Its high reported synthetic yield (92.9%) ensures that the initial step in the synthesis is both efficient and cost-effective.

Medicinal Chemistry for Kinase Inhibitor SAR Studies

For laboratories engaged in structure-activity relationship (SAR) studies around the B-Raf pharmacophore, this intermediate is a privileged building block. It serves as the common starting point for synthesizing diverse libraries of compounds by varying the acyl group attached to the sulfonamide nitrogen. This approach is far more efficient and cost-effective than designing a de novo synthesis for each new analog. The high purity (up to 97%) of commercially available material is crucial for generating reliable and reproducible SAR data.

Process Chemistry and Route Scouting for Generic API Manufacturing

As patents for vemurafenib expire, the development of generic manufacturing processes becomes a significant industrial activity. This compound is the key intermediate in the convergent synthesis of the API. Process chemists require a reliable, high-purity, and commercially available source of this intermediate to develop, optimize, and validate their manufacturing routes. The known yield benchmark of 92.9% serves as a performance metric for optimizing the initial step of the generic process.

Supply Chain and Procurement for CDMOs and CROs

Contract Development and Manufacturing Organizations (CDMOs) and Contract Research Organizations (CROs) tasked with synthesizing vemurafenib or related B-Raf inhibitors must secure a reliable supply of this intermediate. Its commercial availability at defined quantities and price points (e.g., €201.00 for 100 mg) allows for precise project costing and timeline planning. The availability of multiple vendors with slightly different purity specs (95% vs. 97%) allows for strategic sourcing decisions based on the specific needs of the project phase (early research vs. late-stage development).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,4-Difluorophenyl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.